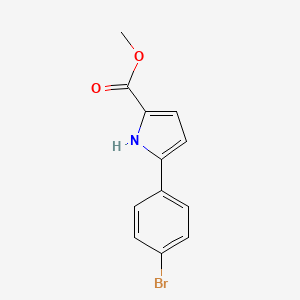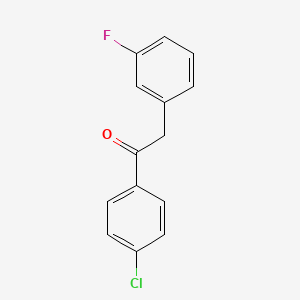
(3R)-N-benzylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N-benzylpyrrolidin-3-amine: is a chiral amine compound with a pyrrolidine ring substituted with a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-N-benzylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the PhenylMethyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a phenylmethyl group. This can be done using reagents such as benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the phenylmethyl group.
Reduction: Reduction reactions can occur, especially at the pyrrolidine ring, leading to the formation of various reduced derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: N-oxide derivatives or hydroxylated compounds.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Compounds with various functional groups replacing the phenylmethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Investigated for its potential as a ligand in biochemical studies.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-N-benzylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Vergleich Mit ähnlichen Verbindungen
3-PyrrolidinaMine, N-(phenylMethyl)-, (3S): The enantiomer of the compound with similar properties but different stereochemistry.
N-Benzylpyrrolidine: A compound with a similar structure but lacking the chiral center.
N-Methylpyrrolidine: A compound with a methyl group instead of a phenylmethyl group.
Uniqueness:
- The (3R) configuration of 3-PyrrolidinaMine, N-(phenylMethyl)- imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
- The presence of the phenylmethyl group enhances its reactivity and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
(3R)-N-benzylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2/t11-/m1/s1 |
InChI-Schlüssel |
NFLXIAUKMQBTMN-LLVKDONJSA-N |
SMILES |
C1CNCC1NCC2=CC=CC=C2 |
Isomerische SMILES |
C1CNC[C@@H]1NCC2=CC=CC=C2 |
Kanonische SMILES |
C1CNCC1NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)




![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)

